Cirsiliol Cirsiliol Cirsiliol is a dimethoxyflavone that is flavone substituted by methoxy groups at positions 6 and 7 and hydroxy groups at positions 5, 3' and 4' respectively. It has a role as a plant metabolite. It is a trihydroxyflavone and a dimethoxyflavone. It is functionally related to a flavone.
Cirsiliol is a natural product found in Achillea setacea, Salvia officinalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 34334-69-5
VCID: VC21339420
InChI: InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3
SMILES:
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Cirsiliol

CAS No.: 34334-69-5

Cat. No.: VC21339420

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Cirsiliol - 34334-69-5

CAS No. 34334-69-5
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-14-7-13-15(16(21)17(14)23-2)11(20)6-12(24-13)8-3-4-9(18)10(19)5-8/h3-7,18-19,21H,1-2H3
Standard InChI Key IMEYGBIXGJLUIS-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)OC

Chemical Structure and Properties

Cirsiliol, also known as 3',4',5-trihydroxy-6,7-dimethoxyflavone or 6,7-dimethoxy-5,3',4'-trihydroxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids . These flavonoids feature methoxy groups attached to the C7 atom of the flavonoid backbone. This specific molecular arrangement contributes significantly to cirsiliol's biological activities and chemical behavior.

The molecular structure of cirsiliol is characterized by a flavone skeleton with specific functional group substitutions. It has a chemical formula of C17H14O7 and an IUPAC name of 2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-chromen-4-one . The compound contains two methoxy groups at positions 6 and 7, and hydroxyl groups at positions 5, 3', and 4'.

Physical and Chemical Properties

The detailed physical and chemical properties of cirsiliol are essential for understanding its behavior in biological systems and potential applications:

PropertyValue
Chemical FormulaC17H14O7
CAS Number34334-69-5
IUPAC Name2-(3,4-dihydroxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-chromen-4-one
Average Molecular Weight330.2889
Monoisotopic Molecular Weight330.073952802
Physical AppearancePowder (yellowish-green substance)
SolubilityPractically insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
AcidityVery weakly acidic
Storage RecommendationDesiccate at -20°C

Cirsiliol is characterized by limited water solubility, which affects its bioavailability and pharmaceutical formulation considerations . The compound demonstrates very weak acidity, which influences its interactions with biological molecules and potential absorption patterns in the human body.

Natural Sources and Occurrence

Cirsiliol occurs naturally in several plant species, primarily within the Lamiaceae family. This distribution pattern makes cirsiliol a potential biomarker for the consumption of these plants in nutritional and metabolomic studies.

Plant Sources

The primary plant sources of cirsiliol include:

  • Common sage (Salvia officinalis)

  • Lemon verbena

  • Salvia x jamensis - from which it has been isolated and characterized as a yellowish-green substance

  • Achillea fragrantissima - with presence also reported in S. officinalis

These plants have been traditionally used in various medicinal systems, suggesting that cirsiliol may contribute to their reported therapeutic properties. The presence of cirsiliol in multiple medicinal plants indicates evolutionary conservation of its biosynthetic pathway across different plant families.

Biological Activities

Scientific research has revealed diverse biological activities of cirsiliol, making it a compound of considerable interest for potential therapeutic applications.

Antioxidant Properties

Cirsiliol demonstrates potent antioxidant activity, a characteristic shared with many flavonoids . Research has shown that cirsiliol effectively reduces free radical production in retinal rod outer segments (OS) when exposed to ambient light . This protective effect on structural stability suggests cirsiliol may be a promising compound against oxidative stress in ocular tissues.

Experimental studies employing luminometry, spectrophotometry, and cytofluorimetry have evaluated cirsiliol's effects on ATP synthesis, respiratory chain complex activity, and H2O2 production, confirming its significant antioxidant capabilities . These findings suggest potential applications in conditions characterized by excessive oxidative stress, particularly in sensitive tissues like the retina.

Anti-inflammatory Effects

Cirsiliol exhibits notable anti-inflammatory properties through several mechanisms . The compound modulates signaling pathways related to IL-6-induced activity by suppressing the expression of marker genes involved in inflammatory responses . This mechanistic action positions cirsiliol as a candidate for developing anti-inflammatory therapeutics that target specific cellular signaling pathways rather than providing general symptomatic relief.

The anti-inflammatory properties of cirsiliol complement its antioxidant effects, as inflammation and oxidative stress often occur together in pathological conditions. This dual-action profile enhances cirsiliol's potential therapeutic value in complex inflammatory disorders.

Anticancer Activities

Recent scientific literature has established cirsiliol's growth-inhibitory activities against various cancer cells . Its potential as a bioactive phytochemical against malignant melanoma has been explored with promising preliminary results . These anticancer effects appear to be mediated through multiple mechanisms.

Cirsiliol inhibits the activity and expression of matrix metalloproteinase-9 (MMP-9) and the phosphatidylinositol-3-kinase (PI3K) signaling pathway, both critical in cancer progression . Additionally, cirsiliol can directly bind to tyrosine kinase 2 (TYK2), targeting its signaling through STAT3, thus suppressing esophageal squamous cell carcinoma growth . These multiple mechanisms of action suggest cirsiliol may be less susceptible to the development of resistance that often limits the effectiveness of single-target anticancer agents.

Additional Biological Activities

Beyond its primary activities, cirsiliol demonstrates several other biological effects with potential therapeutic implications:

  • Antibacterial properties, which may contribute to the antimicrobial effects of plants containing cirsiliol

  • Potential anti-obesity effects through inhibition of triglyceride accumulation in 3T3-L1 preadipocytes

  • Sedative and hypnotic effects, related to its role as a ligand for central benzodiazepine receptors

These diverse biological activities highlight cirsiliol's potential as a multi-target therapeutic agent addressing several related pathological processes simultaneously.

Molecular Mechanisms of Action

Cirsiliol's biological effects are mediated through interactions with specific molecular targets, providing insights into its mechanisms of action and potential therapeutic applications.

Interaction with ATP Synthase

Molecular docking analysis has identified specific binding sites for cirsiliol inside the F1 moiety of the nanomotor F1Fo-ATP synthase . This interaction inhibits ATP production in a dose-dependent manner, affecting cellular energy metabolism . X-ray crystallography has confirmed that polyphenols like cirsiliol bind to the F1 moiety of ATP synthase, inhibiting its rotary catalysis .

This mechanism contributes to cirsiliol's ability to modulate energy metabolism and reduce oxidative stress, particularly in the context of the ectopic oxidative phosphorylation taking place in retinal rod outer segments . The inhibition of ATP production may also contribute to cirsiliol's anticancer effects, as cancer cells often exhibit altered energy metabolism.

Modulation of Signaling Pathways

Cirsiliol interacts with several key signaling pathways that regulate inflammation, cell proliferation, and survival:

  • Inhibition of the PI3K signaling pathway, which is critical for cell growth and survival

  • Direct binding to TYK2, affecting STAT3 signaling and thereby suppressing cancer cell proliferation

  • Modulation of IL-6-induced signaling pathways, contributing to anti-inflammatory effects

  • Inhibition of matrix metalloproteinase-9 (MMP-9) activity and expression, potentially affecting tissue remodeling and cancer metastasis

These interactions with multiple signaling pathways explain cirsiliol's diverse biological activities and suggest potential for developing targeted therapeutic approaches based on this compound.

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